molecular formula C14H23BO2 B13576064 2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13576064
M. Wt: 234.14 g/mol
InChI Key: DKWMVCYCEUWFSN-UHFFFAOYSA-N
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Description

2-{Bicyclo[321]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a bicyclic structure fused with a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and allows for control over the stereochemistry of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of organic synthesis and scale-up techniques can be applied to produce it in larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure or the dioxaborolane ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which 2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets and pathways. The bicyclic structure and dioxaborolane ring can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a bicyclic structure and a dioxaborolane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H23BO2

Molecular Weight

234.14 g/mol

IUPAC Name

2-(3-bicyclo[3.2.1]oct-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H23BO2/c1-13(2)14(3,4)17-15(16-13)12-8-10-5-6-11(7-10)9-12/h8,10-11H,5-7,9H2,1-4H3

InChI Key

DKWMVCYCEUWFSN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C3)C2

Origin of Product

United States

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